N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-5-27-18-10-8-17(9-11-18)25-20(22-23-24-25)28-15(4)19(26)21-16-7-6-13(2)14(3)12-16/h6-12,15H,5H2,1-4H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHGPZUXQNTDKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC(=C(C=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Tetrazole Moiety : The tetrazole ring is formed through the reaction of appropriate azides with hydrazines.
- Amide Bond Formation : The final compound is synthesized by coupling the tetrazole with a propanamide derivative, utilizing coupling agents to facilitate the reaction.
Anticancer Properties
Research indicates that compounds containing tetrazole and sulfonamide functionalities exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including:
- HT-29 (human colon cancer)
- TK-10 (renal cancer)
The mechanism often involves the induction of apoptosis and cell cycle arrest, likely mediated by the modulation of signaling pathways such as p53 and MAPK pathways.
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial properties against a range of pathogens. In vitro studies have indicated effectiveness against:
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
The antimicrobial activity is attributed to disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to:
- Carbonic Anhydrase (CA) : Certain derivatives have shown promise as CA inhibitors, which play a crucial role in various physiological processes and are targets for drug development in conditions like glaucoma and epilepsy.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on HT-29 cells. The results indicated an IC50 value of 15 µM, suggesting potent antiproliferative effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | 15 |
| Control Drug | Doxorubicin | 0.5 |
Study 2: Antimicrobial Activity
In another study, the compound was tested against Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activities of this compound may be attributed to:
- Interaction with DNA : Similar compounds have shown ability to intercalate with DNA, disrupting replication.
- Enzyme Modulation : Inhibition of key enzymes involved in metabolic pathways can lead to reduced cell viability in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- Structure: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide.
- Molecular Formula : C₁₇H₁₉N₅O₂S₂.
- Molecular Weight : 389 g/mol.
- Melting Point : 134–178°C.
- Key Difference : The 2,4-dimethylphenyl substituent versus 7h’s 3,4-dimethylphenyl . This positional isomerism slightly reduces melting point (7h: 149–199°C), suggesting stronger intermolecular forces in 7h due to adjacent methyl groups .
- Structure: N-{[1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl]methyl}-2-(4-ethoxyphenoxy)acetamide.
- Molecular Formula : C₂₀H₂₃N₅O₃.
- Molecular Weight : 381.43 g/mol.
- Key Difference: Replaces the sulfanyl-propanamide backbone with an acetamide-phenoxy chain. The increased oxygen content may enhance solubility but reduce metabolic stability compared to 7h .
Analogues with Varied Heterocyclic Cores
- Structure: 1-(3,4-Dihydroxyphenyl)-2-{(1-(4-methylphenyl)-1H-tetrazol-5-yl)thio}ethanone.
- Key Difference: A thioether-linked tetrazole paired with a dihydroxyphenyl ketone instead of a propanamide.
- Structure : N-(2-Ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide.
- Molecular Weight : 383.4 g/mol.
- Key Features: Contains hydroxy and methoxy groups on the aromatic rings, increasing hydrogen-bond donors (3 vs. 1 in 7h). This may improve solubility but introduce steric hindrance .
Analogues with Divergent Backbone Linkers
- Structure : (S)-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide.
- Key Difference : A pyrazole-sulfonamide core replaces the tetrazole-thioether in 7h. The inclusion of chlorine and fluorine substituents likely enhances lipophilicity but increases toxicity risks .
Key Observations
Substituent Position : The 3,4-dimethylphenyl group in 7h contributes to higher melting points compared to its positional isomers (e.g., 7e), likely due to improved crystal packing .
Backbone Flexibility : Propanamide derivatives (e.g., 7h, 7e) exhibit better thermal stability than acetamide analogues (e.g., G745-0082) .
Heterocyclic Influence : Tetrazole-thioether systems (7h, SNI-1) may offer superior metabolic resistance compared to pyrazole-sulfonamides (Compound 5) .
Preparation Methods
Reaction Conditions and Catalysts
The reaction typically employs ammonium chloride (NH₄Cl) as a catalyst in dimethylformamide (DMF) at 110–120°C for 12–24 hours. Alternative catalysts, such as zinc bromide (ZnBr₂), have been reported to enhance reaction rates and yields (Table 1).
Table 1: Comparison of Catalysts for Tetrazole Cycloaddition
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NH₄Cl | DMF | 110 | 24 | 78 |
| ZnBr₂ | Toluene | 120 | 12 | 85 |
| No catalyst | Water | 100 | 48 | 45 |
The use of ZnBr₂ in toluene reduces reaction time and improves yield due to its Lewis acid properties, which polarize the nitrile group and accelerate azide addition.
Regioselectivity Considerations
Regioselectivity (1-substituted vs. 2-substituted tetrazole) is influenced by the electronic effects of the 4-ethoxyphenyl group. The ethoxy substituent’s electron-donating nature directs cycloaddition to the nitrogen adjacent to the phenyl ring, favoring 1-substitution. Nuclear magnetic resonance (NMR) and X-ray crystallography confirm the regiochemical outcome, with characteristic shifts for N1–H protons observed at δ 8.9–9.2 ppm in $$ ^1H $$-NMR spectra.
Sulfanyl Group Introduction: Thiolation of Propanamide Intermediate
The sulfanyl (–S–) bridge is introduced via nucleophilic substitution between 2-bromopropanamide and the tetrazole-thiolate anion.
Thiolate Anion Generation
1-(4-Ethoxyphenyl)-1H-tetrazole-5-thiol is deprotonated using potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). The resulting thiolate anion exhibits enhanced nucleophilicity, facilitating displacement of bromide from 2-bromopropanamide.
Optimization of Substitution Reaction
Key parameters affecting yield include solvent polarity, temperature, and stoichiometry (Table 2). Polar aprotic solvents like DMF improve ion dissociation, while temperatures above 60°C prevent intermediate precipitation.
Table 2: Sulfanyl Group Introduction Optimization
| Solvent | Base | Temperature (°C) | Molar Ratio (Thiolate:Bromide) | Yield (%) |
|---|---|---|---|---|
| THF | K₂CO₃ | 60 | 1:1.2 | 72 |
| DMF | NaH | 80 | 1:1.5 | 89 |
| Acetonitrile | K₂CO₃ | 50 | 1:1 | 65 |
Excess bromide (1.5 equivalents) ensures complete conversion, with DMF/NaH conditions yielding 89% of the sulfanylpropanamide intermediate.
Amidation: Coupling with 3,4-Dimethylaniline
The final step involves amidation of 2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanoic acid with 3,4-dimethylaniline.
Activation Strategies
Carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid for nucleophilic attack by the amine. 4-Dimethylaminopyridine (DMAP) is often added as a catalyst to suppress racemization.
Solvent and Temperature Effects
Reactions performed in dichloromethane (DCM) at 0–5°C minimize side reactions, achieving yields of 82–88%. Elevated temperatures (>25°C) promote undesired dimerization, reducing yields to <60%.
Alternative Synthetic Routes
Multicomponent Reaction (MCR) Approach
A one-pot MCR combining 4-ethoxyphenyl nitrile, sodium azide, 2-bromopropanamide, and 3,4-dimethylaniline has been explored. While this method reduces purification steps, regioselectivity challenges and lower yields (55–65%) limit its practicality.
Solid-Phase Synthesis
Immobilization of the tetrazole-thiol on Wang resin enables stepwise assembly, though scalability issues and resin loading inefficiencies (∼70% efficiency) hinder industrial application.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) removes unreacted aniline and tetrazole byproducts. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).
Spectroscopic Analysis
- NMR : $$ ^1H $$-NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.24 (s, 6H, CH₃), 3.78 (q, J=7.0 Hz, 2H, OCH₂), 4.21 (dd, J=6.8 Hz, 1H, CHS), 7.12–7.89 (m, 7H, aromatic).
- Mass Spectrometry : ESI-MS m/z 397.5 [M+H]⁺.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step reactions, including:
- Sulfanyl group introduction : Thiol-ene "click" chemistry or nucleophilic substitution with tetrazole derivatives under inert atmospheres (e.g., nitrogen) .
- Amide bond formation : Use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in polar aprotic solvents (e.g., DMF) to enhance yields .
- Key parameters : Temperature (60–80°C for amidation), solvent purity, and stoichiometric ratios (1:1.2 for thiol:propanamide precursor) to minimize side products .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tetrazole activation | NaH, DMF, 0°C → RT | 75–85 |
| Sulfanyl coupling | Propanamide derivative, THF, reflux | 68–72 |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | >95% purity |
Q. How is structural integrity confirmed experimentally?
- Spectroscopic validation :
- ¹H/¹³C-NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 4.1–4.3 ppm (ethoxy group), and δ 2.2–2.5 ppm (methyl groups) confirm substituent placement .
- IR : Stretching at 1650–1680 cm⁻¹ (amide C=O) and 2550–2600 cm⁻¹ (S-H, if present) .
Q. What are the stability considerations for storage and handling?
- Degradation pathways : Hydrolysis of the tetrazole ring in acidic/alkaline conditions or oxidation of the sulfanyl group .
- Storage : Lyophilized solid at –20°C in amber vials under argon to prevent moisture/light-induced decomposition .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or enzymatic sources (recombinant vs. native urease) .
- Compound purity : Impurities >5% (e.g., unreacted propanamide) can skew results. Use HPLC (>98% purity thresholds) and orthogonal characterization (DSC for crystallinity) .
- Solution-state aggregation : Dynamic light scattering (DLS) to detect micelle formation in aqueous buffers, which may reduce bioavailability .
Q. What computational methods predict interaction mechanisms with biological targets?
- Molecular docking (AutoDock Vina) : Models binding to urease active sites, showing hydrogen bonding between the tetrazole group and His⁵⁹² residue (ΔG ≈ –9.2 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .
- QSAR studies : Electron-withdrawing groups (e.g., 4-ethoxyphenyl) correlate with enhanced inhibitory potency (R² = 0.87) .
Q. How can reaction yields be improved for scale-up without compromising purity?
- Flow chemistry : Continuous-flow reactors for tetrazole coupling (residence time 30 min, 70°C) reduce side reactions .
- Microwave-assisted synthesis : 20-minute amidation cycles at 100 W, improving yields by 15% compared to conventional heating .
- In situ monitoring : ReactIR tracks intermediate formation (e.g., tetrazole anion at 2100 cm⁻¹) to optimize reaction quenching .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
